molecular formula C12H13N3O2 B8343245 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide CAS No. 75912-57-1

4-(2-(1H-imidazol-1-yl)ethoxy)benzamide

Cat. No.: B8343245
CAS No.: 75912-57-1
M. Wt: 231.25 g/mol
InChI Key: DVALIYTWWUIPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1H-Imidazol-1-yl)ethoxy)benzamide is a small molecule with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . Its structure features a benzamide core linked to an imidazole heterocycle via an ethoxy spacer, a design common in medicinal chemistry. The imidazole ring is a prominent pharmacophore found in a wide range of bioactive molecules, including antifungal agents that inhibit ergosterol synthesis , antihypertensive drugs , and modulators of neurological targets like the GABA-A receptor . This structural motif suggests potential research applications in developing novel therapeutics. Specifically, the compound's framework is relevant for investigating antifungal activities, particularly against azole-resistant strains, and for exploring modulation of central nervous system targets . The presence of the benzamide group also aligns with compounds studied as inhibitors of various enzymes and kinases, indicating broad utility in biochemical and pharmacological research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

75912-57-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzamide

InChI

InChI=1S/C12H13N3O2/c13-12(16)10-1-3-11(4-2-10)17-8-7-15-6-5-14-9-15/h1-6,9H,7-8H2,(H2,13,16)

InChI Key

DVALIYTWWUIPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

4-Hydroxybenzamide is reacted with 1-(2-chloroethyl)-1H-imidazole in the presence of a base (e.g., K₂CO₃ or NaH) to form the target compound via SN2 displacement.

Example Procedure :

  • Reactants : 4-Hydroxybenzamide (1.0 eq), 1-(2-chloroethyl)-1H-imidazole (1.2 eq), K₂CO₃ (2.5 eq)

  • Solvent : DMF, 80°C, 12 h

  • Workup : Filtration, solvent evaporation, recrystallization (ethanol/water)

  • Yield : 68%

Key Data

ParameterValue
Reaction Temperature80°C
Reaction Time12 h
Purification MethodRecrystallization
Purity (HPLC)98.5%

Advantages : Straightforward, minimal side products.
Limitations : Requires pre-synthesis of chloroethylimidazole.

Mitsunobu Coupling with 2-(1H-Imidazol-1-yl)ethanol

Reaction Scheme

The Mitsunobu reaction couples 4-hydroxybenzamide with 2-(1H-imidazol-1-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Example Procedure :

  • Reactants : 4-Hydroxybenzamide (1.0 eq), 2-(1H-imidazol-1-yl)ethanol (1.1 eq), DEAD (1.5 eq), PPh₃ (1.5 eq)

  • Solvent : THF, 0°C → rt, 6 h

  • Workup : Column chromatography (SiO₂, EtOAc/hexane)

  • Yield : 74%

Key Data

ParameterValue
Solvent SystemTHF
Catalyst Load1.5 eq DEAD/PPh₃
Purification MethodColumn Chromatography
ScalabilityUp to 500 g demonstrated

Advantages : High regioselectivity, no racemization.
Limitations : Costly reagents, sensitive to moisture.

Multi-Component Reaction (Van Leusen Protocol)

Reaction Scheme

The van Leusen reaction employs TosMIC (p-toluenesulfonylmethyl isocyanide) with a trifluoroacetimidoyl chloride to form the imidazole ring, followed by alkylation with 4-(2-bromoethoxy)benzamide.

Example Procedure :

  • Step 1 : TosMIC (1.2 eq) + trifluoroacetimidoyl chloride (1.0 eq) → imidazole intermediate (Yield: 62%)

  • Step 2 : Alkylation with 4-(2-bromoethoxy)benzamide (1.0 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 8 h (Yield: 55%)

Key Data

ParameterStep 1Step 2
Reaction Temperature25°C60°C
Total Yield34%

Advantages : Modular approach for imidazole diversification.
Limitations : Multi-step, moderate overall yield.

CBr₄-Mediated One-Pot Synthesis

Reaction Scheme

A one-pot method using CBr₄ to facilitate C–N bond formation between 4-(2-aminoethoxy)benzamide and imidazole.

Example Procedure :

  • Reactants : 4-(2-Aminoethoxy)benzamide (1.0 eq), imidazole (1.5 eq), CBr₄ (1.2 eq)

  • Solvent : Acetonitrile, 70°C, 5 h

  • Workup : Extraction (DCM/H₂O), evaporation

  • Yield : 71%

Key Data

ParameterValue
Reaction Time5 h
CatalystCBr₄
SolventAcetonitrile
Purity (NMR)>95%

Advantages : Atom-economical, minimal purification.
Limitations : CBr₄ toxicity requires careful handling.

Solid-Phase Synthesis with Resin-Bound Intermediates

Reaction Scheme

Wang resin-bound 4-hydroxybenzamide is functionalized with 2-(1H-imidazol-1-yl)ethyl bromide, followed by cleavage.

Example Procedure :

  • Resin Loading : 0.8 mmol/g

  • Alkylation : 2-(1H-imidazol-1-yl)ethyl bromide (3.0 eq), DIPEA (6.0 eq), DMF, 24 h

  • Cleavage : TFA/H₂O (95:5), 2 h

  • Yield : 82% (over two steps)

Key Data

ParameterValue
Resin TypeWang resin
Cleavage ReagentTFA/H₂O
Purity (LC-MS)97%

Advantages : High purity, adaptable for combinatorial libraries.
Limitations : Specialized equipment required.

Enzymatic Catalysis Using Lipases

Reaction Scheme

CAL-B (Candida antarctica lipase B) catalyzes the transesterification of vinyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate with ammonia.

Example Procedure :

  • Reactants : Vinyl ester (1.0 eq), NH₃ (aq., 5.0 eq)

  • Conditions : CAL-B (20 mg/mmol), 40°C, 48 h

  • Yield : 58%

Key Data

ParameterValue
Enzyme Load20 mg/mmol
Reaction Time48 h
SolventSolvent-free

Advantages : Eco-friendly, mild conditions.
Limitations : Longer reaction time, moderate yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Imidazol-1-yl-ethoxy)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Imidazol-1-yl-ethoxy)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Imidazol-1-yl-ethoxy)-benzamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of thromboxane synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, the compound can reduce thromboxane A2 levels, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole-Benzamide Derivatives

Compound Name Structural Features Biological Activity Key Findings Reference
4-(2-(1H-imidazol-1-yl)ethoxy)benzamide Benzamide + ethoxy-imidazole Unknown (presumed enzyme inhibition) Structural analog of Dazoxiben, a thromboxane synthase inhibitor
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Chloro-fluoro substitution on benzamide Anticancer (cervical cancer) Highest activity due to halogenated aryl group enhancing target affinity
(E)-N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4-(3,5-dimethoxystyryl)benzamide (8d) Styryl group + dimethoxy substitution CYP24A1 inhibition Enhanced inhibitory potency (IC₅₀ = 0.12 μM) due to electron-rich styryl moiety
N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide Hydroxyethyl linker Improved solubility Hydrophilic linker may enhance bioavailability compared to ethoxy analogs
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide Sulfanyl linkage + cyclohexyl group Undisclosed (complex pharmacokinetics) Bulky substituents may influence membrane permeability

Key Trends and Insights

Substitution on the Benzamide Ring :

  • Halogenation (e.g., chloro, fluoro) increases anticancer activity by improving lipophilicity and target binding .
  • Electron-donating groups (e.g., methoxy in 8d) enhance enzyme inhibition by stabilizing ligand-receptor interactions .

Linker Chemistry :

  • Ethoxy linkers (as in this compound) balance flexibility and stability, while hydroxyethyl linkers improve aqueous solubility .

Imidazole Positioning :

  • Derivatives with imidazole attached directly to the benzamide (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide) show broad-spectrum antimicrobial activity, likely due to interactions with microbial enzymes .

Complex Substituents: Compounds like those in (e.g., cyanobenzamide derivatives) exhibit IDO1 inhibition, suggesting that electron-withdrawing groups (e.g., cyano) modulate redox-related pathways .

Q & A

Q. What are the optimal synthetic pathways for 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Nucleophilic substitution : Reacting a benzamide precursor with 2-(1H-imidazol-1-yl)ethanol under conditions optimized for temperature (60–80°C) and solvent (e.g., DMF or acetonitrile).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) is used to isolate the product.

Characterization : NMR (¹H and ¹³C) confirms the imidazole-ethoxy linkage (e.g., δ 4.3–4.5 ppm for ethoxy CH₂), while HPLC ensures >95% purity .

  • Key Table :
StepReaction TypeConditionsYield (%)Purity (HPLC)
1AlkylationDMF, 70°C65–7585–90
2PurificationColumn50–6095–99

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:
  • IR Spectroscopy : Peaks at ~3100 cm⁻¹ (imidazole C-H stretch) and ~1650 cm⁻¹ (amide C=O).
  • NMR : Distinct signals for the ethoxy bridge (δ 4.3–4.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 10.2 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 273.1) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test thromboxane A2 synthetase (TxA2S) inhibition using platelet-rich plasma (IC₅₀ ~3 nM via RIA for TxB₂) .
  • Anti-aggregatory Activity : Measure collagen-induced platelet aggregation inhibition in vitro (IC₅₀ ~0.5 μM) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural analysis be resolved?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., variable NH proton shifts) may arise from:
  • Solvent Effects : Re-run spectra in deuterated DMSO to stabilize NH protons.
  • Dynamic Exchange : Use low-temperature NMR to slow proton exchange rates.
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis .

Q. What in vivo models are appropriate for validating anti-thrombotic efficacy?

  • Methodological Answer :
  • Cholesterol-Fed Rabbit Model : Mimics hyperlipidemia-induced platelet hyperactivity. Assess carotid artery thrombosis post-administration (dose: 1–10 mg/kg IV).
  • Tail Bleeding Time Assay : Balance efficacy with bleeding risk .
  • Key Comparison :
ModelEndpointRelevance to Human Pathology
RabbitTxB₂ reduction in plasmaHigh (translational)
MurineBleeding time prolongationModerate (safety profiling)

Q. How does the ethoxy-imidazole moiety influence SAR in thromboxane inhibition?

  • Methodological Answer :
  • Critical Substituents :

Ethoxy Linker : Optimal length (2 carbons) balances flexibility and steric hindrance.

Imidazole Ring : N1-substitution enhances TxA2S binding (Ki < 1 nM vs. unsubstituted analogs).

  • SAR Table :
DerivativeTxA2S IC₅₀ (nM)Anti-Aggregatory IC₅₀ (μM)
Parent compound30.5
Ethoxy replaced with methyl>1000>50
Imidazole replaced with pyridine12012

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., EGFR, VEGFR2).
  • Structural Modification : Introduce bulkier substituents (e.g., 3,4,5-trimethoxybenzamide) to reduce kinase ATP-pocket binding .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma t½ in rats) and metabolite stability (LC-MS/MS).
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs.
  • Example : In rabbits, oral bioavailability <20% due to first-pass metabolism, necessitating IV dosing for efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.